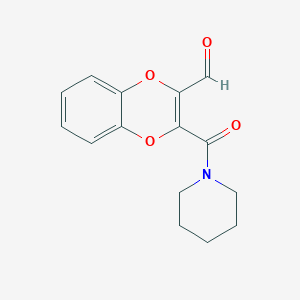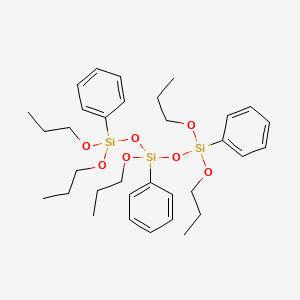
1,12-Diazidododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,12-Diazidododecane is an organic compound with the molecular formula C12H24N6 It is characterized by the presence of two azide groups (-N3) attached to a twelve-carbon alkane chain
Méthodes De Préparation
1,12-Diazidododecane can be synthesized through the reaction of 1,12-dibromododecane with sodium azide. The process involves dissolving 1,12-dibromododecane in dimethylformamide (DMF) and adding sodium azide. The mixture is then stirred at 60°C for 16 hours. After the reaction, the product is extracted using diethyl ether and purified by column chromatography on silica gel using petroleum ether as the eluent .
Analyse Des Réactions Chimiques
1,12-Diazidododecane undergoes various chemical reactions, primarily due to the presence of the azide groups. Some of the key reactions include:
Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions. For example, the reaction with triphenylphosphine can lead to the formation of iminophosphoranes.
Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include triphenylphosphine, copper catalysts, and reducing agents like LiAlH4. The major products formed from these reactions include triazoles and amines .
Applications De Recherche Scientifique
1,12-Diazidododecane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,12-diazidododecane primarily involves the reactivity of the azide groups. Upon thermal or photochemical activation, the azide groups decompose to form highly reactive nitrene intermediates. These nitrenes can insert into C-H bonds or react with unsaturated systems to form new chemical bonds. This reactivity underlies the compound’s utility in cross-linking and cycloaddition reactions .
Comparaison Avec Des Composés Similaires
1,12-Diazidododecane can be compared with other diazido compounds, such as 1,6-diazidohexane and 1,10-diazidodecane. These compounds share similar reactivity due to the presence of azide groups but differ in the length of the carbon chain. The longer carbon chain in this compound provides greater flexibility and potential for cross-linking applications. Additionally, the compound can be compared with other azide-containing compounds like alkyl azides and aryl azides, which also exhibit high reactivity and are used in various synthetic applications .
Propriétés
Numéro CAS |
113665-32-0 |
|---|---|
Formule moléculaire |
C12H24N6 |
Poids moléculaire |
252.36 g/mol |
Nom IUPAC |
1,12-diazidododecane |
InChI |
InChI=1S/C12H24N6/c13-17-15-11-9-7-5-3-1-2-4-6-8-10-12-16-18-14/h1-12H2 |
Clé InChI |
GWRANYLMPAJNOJ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCN=[N+]=[N-])CCCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


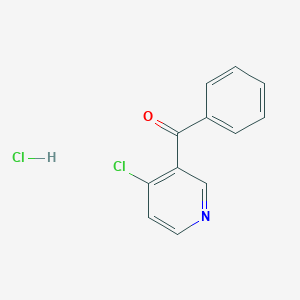
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)
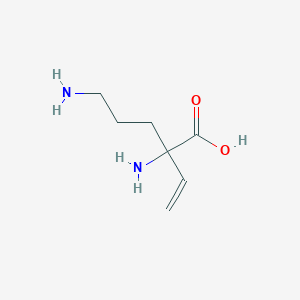

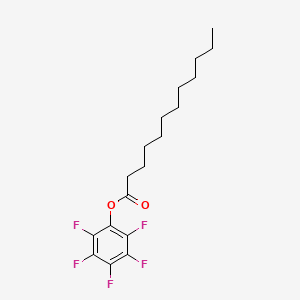
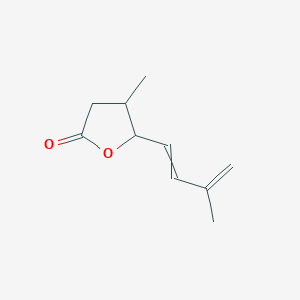
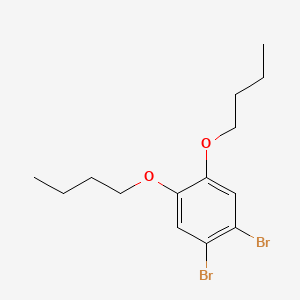

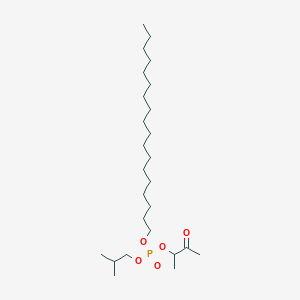
![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)


